Product packaging for Boc-O2Oc-O2Oc-OH(Cat. No.:CAS No. 1069067-08-8)

Boc-O2Oc-O2Oc-OH

Cat. No.: B1504777
CAS No.: 1069067-08-8
M. Wt: 408.4 g/mol
InChI Key: QXIKSCWOIOVKSH-UHFFFAOYSA-N
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Description

Historical Development and Significance of Oligomeric Linkers in Chemical Synthesis

The concept and application of oligomeric linkers have evolved significantly, paralleling advancements in synthetic chemistry and molecular biology. Early developments were closely tied to the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield in the 1960s. core.ac.uk This method, which involves building a peptide chain on an insoluble resin support, necessitated the use of linkers to anchor the first amino acid to the support. core.ac.uk

In a parallel field, the chemical synthesis of oligonucleotides also drove the development of linker technology. The initial phosphodiester method was supplanted by the more efficient phosphotriester and, subsequently, the phosphoramidite (B1245037) methods. acs.org These advancements were crucial for producing the custom DNA and RNA strands that enabled the polymerase chain reaction (PCR) and DNA sequencing, cornerstones of modern molecular biology. acs.org

The 1990s saw the emergence of monodisperse PEG linkers with defined molecular weights and reactive terminal groups. cd-bioparticles.net This was a significant step forward from polydisperse polymers, allowing for the creation of more homogeneous and well-defined bioconjugates. This precision is critical for therapeutic applications like antibody-drug conjugates (ADCs), where the properties of the final product are highly dependent on the exact structure of the linker. cd-bioparticles.netmdpi.com The development has progressed from simple homobifunctional spacers to sophisticated, multi-functional, and cleavable linkers designed for specific, complex applications in drug delivery and diagnostics. cd-bioparticles.netmdpi.com

Current Research Landscape and Scholarly Motivation for Investigating Complex Polyether-Amide Linker Molecules

The current research landscape is marked by a drive towards creating highly sophisticated and functional molecules for therapeutic and diagnostic purposes. Within this landscape, complex linkers that combine polyether and amide functionalities, such as Boc-O2Oc-O2Oc-OH, are of significant interest. These polyether-amide linkers merge the beneficial properties of both components: the hydrophilicity and biocompatibility of the polyether segments and the structural definition and potential for hydrogen bonding of the amide groups. mdpi.comwikipedia.org

A prominent area of investigation is in the field of targeted drug delivery, particularly antibody-drug conjugates (ADCs). rsc.orgresearchgate.netmdpi.com Researchers are actively exploring how the structure and composition of the linker, including the incorporation of hydrophilic PEG units, affect the stability, solubility, and pharmacokinetic profile of ADCs. rsc.orgresearchgate.net Studies have shown that both the length and the configuration (linear vs. pendant) of PEG chains within a linker can significantly impact the performance of the resulting conjugate. rsc.orgresearchgate.net

Furthermore, these linkers are integral to the synthesis of complex therapeutic peptides. For instance, a linker containing an AEEA-AEEA motif, which is structurally analogous to the O2Oc-O2Oc portion of the title compound, is used as a side chain in the synthesis of Semaglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes. google.comiris-biotech.de This side chain is crucial for the drug's extended half-life in the body. The Boc protection on such linkers is essential for their incorporation during solid-phase peptide synthesis. google.com

The motivation for investigating these complex linkers stems from the need to precisely control the architecture and properties of biomolecular conjugates. By fine-tuning the linker structure, scientists can optimize drug efficacy, improve safety profiles, and develop novel therapeutic and diagnostic agents with enhanced performance. acs.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32N2O9 B1504777 Boc-O2Oc-O2Oc-OH CAS No. 1069067-08-8

Properties

IUPAC Name

2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O9/c1-17(2,3)28-16(23)19-5-7-25-8-10-26-12-14(20)18-4-6-24-9-11-27-13-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIKSCWOIOVKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679789
Record name 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069067-08-8
Record name 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of Boc O2oc O2oc Oh

Activation and Functionalization of the Terminal Carboxylic Acid Moiety

The terminal carboxylic acid of Boc-O2Oc-O2Oc-OH is a versatile functional handle that can be converted into a variety of other functional groups, enabling conjugation to a wide range of molecules.

To facilitate efficient reaction with nucleophiles like primary amines, the carboxylic acid is often converted into a more reactive "activated ester." organic-chemistry.org N-Hydroxysuccinimide (NHS) esters are among the most common and effective activated esters for bioconjugation. nih.govchemimpex.com They are relatively stable to hydrolysis at neutral pH but react efficiently with primary amines to form stable amide bonds. rhhz.net

The synthesis of the NHS ester of this compound involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rhhz.net Alternative methods, for instance using a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and a base, can also be employed to generate activated esters. organic-chemistry.org

The primary application of the carboxylic acid moiety on this compound is its direct coupling with primary and secondary amines to form robust amide bonds. smolecule.com This reaction is central to its function as a linker, attaching it to proteins, peptides, or other molecules bearing amine groups. iris-biotech.debiochempeg.com

Direct condensation of the carboxylic acid with an amine requires a coupling reagent to activate the carboxyl group. rsc.org Common coupling reagents include carbodiimides (EDC, DCC) and phosphonium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. smolecule.combiochempeg.com These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile. rsc.org This methodology is broadly applicable for conjugating the linker to biomolecules for applications in drug delivery or to functionalize surfaces for material synthesis. smolecule.comchemimpex.com

The carboxylic acid of this compound can undergo esterification by reacting with various alcohols. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (Fischer esterification), or mediated by coupling reagents. researchgate.netchemguide.co.uk Esterification can be used to attach the linker to molecules containing hydroxyl groups or to synthesize prodrugs where a drug containing a hydroxyl group is linked via an ester bond. This ester linkage can be designed to be cleaved by esterases in vivo, releasing the active drug.

For complex substrates, milder esterification methods are often preferred. These include the use of an alkyl halide with a base like potassium carbonate or a Mitsunobu reaction. researchgate.net Additionally, the pre-formed N-hydroxysuccinimide ester of this compound can react with alcohols in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding ester. nii.ac.jp

Table 3: Derivatization of the Carboxylic Acid Moiety of this compound

Reaction TypeReagentsProductApplicationReferences
NHS Ester Formation NHS, EDC/DCCNHS EsterAmine-reactive intermediate for bioconjugation chemimpex.comrhhz.net
Amide Bond Formation Amine (R-NH₂), HATU/EDCAmide (R-NH-C(O)-)Stable conjugation to proteins, peptides, surfaces smolecule.combiochempeg.comrsc.org
Esterification Alcohol (R-OH), H₂SO₄ or DCC/DMAPEster (R-O-C(O)-)Conjugation to hydroxyl-containing molecules, prodrug synthesis researchgate.netchemguide.co.uknii.ac.jp

Amide Bond Formation Reactions with Diverse Amines for Bioconjugation and Material Synthesis

Chemical Modifications of the Oligo(ethylene glycol) Backbone

The compound this compound, known systematically as 17-(t-Butyloxycarbonyl-amino)-9-aza-3,6,12,15-tetraoxa-10-on-heptadecanoic acid, is a hydrophilic linker molecule valued in bioconjugation chemistry. smolecule.com Its structure features a central oligo(ethylene glycol) (OEG) motif, which imparts favorable properties such as enhanced hydrophilicity. smolecule.com While the terminal Boc-protected amine and carboxylic acid groups are primary sites for conjugation reactions like deprotection and amidation smolecule.com, the OEG backbone itself presents a versatile scaffold for chemical modifications. These modifications can introduce new functionalities, enabling advanced applications in fields like targeted drug delivery and molecular imaging. The flexible and relatively inert nature of the OEG chain allows for the incorporation of sensitive functional groups without significant interference with their reactivity. ru.nl

Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. website-files.comresearchgate.net Introducing bio-orthogonal functional groups, or "handles," onto the OEG backbone of linkers like this compound allows for the precise and efficient coupling of these linkers to biomolecules. acs.org This is a powerful strategy for creating complex, well-defined bioconjugates.

The synthesis of OEG linkers can be adapted to incorporate these handles. A common strategy involves the desymmetrization of oligo(ethylene glycols), where one terminal hydroxyl group is converted into a bio-orthogonal handle (e.g., an azide (B81097) or alkyne), while the other is activated for further reaction. rsc.org These functionalized OEG units can then be used to build more complex linkers.

Key bio-orthogonal reactions and their corresponding handles include:

Azide-Alkyne Cycloadditions: This is one of the most prominent classes of bio-orthogonal reactions, often referred to as "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between a terminal alkyne and an azide is catalyzed by copper(I) and is known for its high efficiency and selectivity. researchgate.netmdpi.com It allows for the stable ligation of molecules functionalized with these respective handles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes (e.g., DIBO) that react readily with azides without a metal catalyst. mdpi.com

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Recognized as the fastest bio-orthogonal reaction, IEDDA typically occurs between an electron-poor diene, such as a tetrazine (Tz), and an electron-rich dienophile, like a trans-cyclooctene (B1233481) (TCO). researchgate.netmdpi.com The rapid kinetics make it exceptionally suitable for in vivo applications where low concentrations and fast reaction times are critical. researchgate.net

Oxime and Hydrazone Ligations: These reactions involve the formation of an oxime or hydrazone from the condensation of an aldehyde or ketone with an aminooxy or hydrazine (B178648) group, respectively. While ketones are less reactive than aldehydes, they are generally more bio-orthogonal as they are less common in biological systems. acs.org

The introduction of these functionalities onto an OEG framework creates heterobifunctional linkers, which can be used to connect different molecular entities, such as a targeting peptide and a fluorescent probe or therapeutic agent. rsc.org

Table 1: Overview of Common Bio-orthogonal Reactions

Reaction NameFunctional Group 1Functional Group 2Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide (-N₃)Terminal AlkyneHigh yield and selectivity; requires copper catalyst. researchgate.netmdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (-N₃)Strained Alkyne (e.g., Cyclooctyne)Copper-free, suitable for live-cell applications. website-files.com
Inverse-Electron-Demand Diels-Alder (IEDDA) TetrazineStrained Alkene (e.g., Trans-cyclooctene)Extremely fast reaction kinetics; high selectivity. researchgate.netmdpi.com
Oxime Ligation Aldehyde / KetoneAminooxy (-ONH₂)Forms a stable oxime bond; ketones are more bio-orthogonal than aldehydes. acs.org

While the oligo(ethylene glycol) backbone of this compound is itself achiral, stereochemistry becomes a critical factor in the structure and function of molecules derived from it. When chiral molecules, such as peptides or amino acids, are conjugated to the linker, or when the linker is used to form larger macrocyclic structures, the potential for stereoisomers arises.

Research into macrocyclic structures formed using OEG-tethered building blocks has shown that different diastereomers can be generated. mdpi.com In one study, the reaction of OEG-tethered Morita–Baylis–Hillman adducts resulted in the formation of (E,E) and (E,Z) diastereomers of macrocycles. While the length of the OEG chain had a negligible effect on the relative stability and ratio of the diastereomers, it did influence the chemical shift values in their NMR spectra, indicating an interaction between the OEG chain and other parts of the macrocycle. mdpi.com

Therefore, while the this compound linker is an achiral component, its incorporation into larger, more complex molecules necessitates careful consideration of the stereochemistry of the attached moieties. The flexible OEG chain can adopt different conformations to accommodate these structures, but the stereochemical configuration of the derived product will ultimately govern its biological activity and physical properties.

Advanced Research Applications of Boc O2oc O2oc Oh in Chemical Biology and Material Science

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry investigates the formation of complex, functional assemblies through non-covalent interactions like hydrogen bonding and van der Waals forces. researchgate.netnih.gov Self-assembly is a process where components spontaneously organize into ordered structures. uwaterloo.ca Boc-O2Oc-O2Oc-OH, with its defined structure and ability to engage in such interactions, is a valuable tool in this field.

The defined length and repeating ethoxy units of the this compound linker are crucial for the bottom-up construction of structured oligomers. mdpi-res.com In these applications, the linker does not merely connect two points but acts as a programmable spacer that dictates the distance and relative orientation of attached molecular components. This precise control allows researchers to build organized, multi-unit assemblies with tailored properties.

When incorporated into a larger biomolecule or assembly, the flexible, hydrophilic chain can influence the molecule's folding, conformation, and solubility. iris-biotech.de For instance, attaching these linkers to a hydrophobic peptide can prevent aggregation and improve its behavior in aqueous environments, which is critical for many biological applications. iris-biotech.de The study of how these linkers modulate the non-covalent forces within and between molecules provides fundamental insights into designing complex systems with desired properties, such as enhanced stability or specific binding capabilities. nih.gov

Design of Structured Oligomeric Assemblies

Applications in Polymer Science and Dendrimer Synthesis

In the realm of polymer science, there is a continuous drive to create macromolecules with precisely controlled structures. This compound serves as a key component in achieving this control, particularly in the synthesis of specialized polymers like dendrimers.

This compound is an ideal building block for the stepwise synthesis of precision macromolecules. researchgate.net Its bifunctional design, with an orthogonally protected amine (Boc) and a free carboxylic acid, allows for directional and controlled chain extension, a hallmark of processes like solid-phase peptide synthesis. mdpi.commdpi-res.comresearchgate.net

Unlike conventional polymerization that often results in a distribution of chain lengths and molecular weights, the use of defined building blocks like this compound enables the creation of monodisperse oligomers and polymers where every molecule has the same chemical structure and mass. researchgate.net This level of precision is critical for applications in medicine and materials science, where slight variations in structure can lead to significant differences in function and performance. Researchers utilize this building block to introduce flexible, hydrophilic spacers into peptide sequences or other polymers to modulate their properties. mdpi.comacs.org

Dendrimers and hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, tree-like architecture. nih.govrsc.org Their synthesis requires meticulous control to build successive layers or "generations." japsonline.commdpi.com this compound has been successfully used as a spacer to modify the surface of these complex structures.

In a notable example from a doctoral thesis, this compound was used to functionalize the periphery of a fifth-generation polypropylenimine (PPI) dendrimer. csic.es In this process, the carboxylic acid end of the linker reacts with the primary amine groups on the dendrimer's surface. This procedure attaches the Boc-protected, hydrophilic chains to the dendrimer, effectively modifying its surface properties. After the removal of the Boc protecting group, the newly introduced terminal amines can be used for further functionalization, such as attaching targeting ligands or drug molecules. This demonstrates the linker's role in creating multifunctional, dendritic platforms for applications like drug delivery. csic.esnih.gov

Dendritic ArchitectureRole of LinkerSynthetic StepOutcomeSource
Polypropylenimine (PPI) DendrimerSurface Modification AgentThe carboxylic acid of this compound is reacted with the amine surface of the dendrimer.Attaches hydrophilic spacers with a protected amine terminus for further functionalization. csic.es

As a Defined Building Block for Precision Oligomers and Macromolecules

Development of Advanced Functional Materials

The modular nature of this compound, combining a protected primary amine, a hydrophilic and flexible ether chain, and a reactive carboxylic acid, presents a versatile platform for the synthesis of novel functional materials. The strategic incorporation of such molecules can influence bulk properties like processability and self-assembly, as well as interfacial characteristics crucial for device performance.

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is critically dependent on the molecular ordering at interfaces and the charge transport characteristics of the semiconductor layer. This compound and its derivatives are poised to make significant contributions in this area, primarily through their use in forming self-assembled monolayers (SAMs) on electrode and dielectric surfaces.

Interfacial Engineering with Self-Assembled Monolayers (SAMs):

The carboxylic acid terminus of this compound allows for its chemisorption onto various metal oxide surfaces, including indium tin oxide (ITO), a common transparent electrode, and aluminum oxide (Al₂O₃), used as a dielectric layer in transistors. nih.govresearchgate.net The formation of a SAM can passivate surface defects, tune the work function of electrodes for better energy level alignment, and improve the morphology of the overlying organic semiconductor film. nih.govsfu.ca

The oligo(ethylene glycol) (OEG) portion of the molecule plays a crucial role in defining the properties of the SAM. The hydrophilic and flexible nature of the OEG chains can:

Enhance Processability and Film Morphology: The presence of ether groups in the side chains of conjugated polymers has been shown to improve adhesion and lead to the formation of more homogeneous and thinner polymer layers. nih.gov This is critical for achieving uniform charge transport and minimizing device-to-device variability.

Influence Molecular Packing: OEG chains can alter the intermolecular π-stacking distance of conjugated polymers, which directly impacts charge carrier mobility. aimspress.com In some cases, this leads to a higher degree of crystallinity and improved charge transport in OFETs. aimspress.com

Increase Dielectric Constant: The incorporation of polar OEG side chains into conjugated polymers can significantly increase their dielectric constant (εr). cd-bioparticles.net A higher dielectric constant in the active layer can reduce exciton (B1674681) binding energy, potentially leading to more efficient charge generation in organic solar cells. cd-bioparticles.net

Detailed Research Findings from Analogous Systems:

While direct studies on this compound for these applications are not yet prevalent, research on analogous molecules provides strong evidence for its potential. For instance, studies on poly(triarylamine)-based hole transporting materials with OEG side chains for inverted perovskite solar cells demonstrated that increasing the OEG chain length improved the wettability of the underlying layer, enabling the deposition of a more uniform perovskite film. rsc.org Furthermore, the oxygen atoms in the OEG chains were found to passivate lead-based defects at the interface, suppressing charge recombination and enhancing device efficiency and stability. rsc.org

Similarly, the use of carboxylic acid-terminated SAMs on perovskite/electron transport layers has been shown to improve the performance of perovskite solar cells by enhancing charge transport and reducing interfacial defects. researchgate.net The synergistic effect of phosphonic acid (for strong anchoring) and carboxylic acid (for fast carrier transport) in mixed SAMs led to a power conversion efficiency (PCE) of 24.69% in perovskite solar cells. researchgate.net

Data on the Impact of OEG and Carboxylic Acid Functionalization:

To illustrate the potential impact of incorporating molecules like this compound, the following tables summarize findings from related systems.

Table 1: Effect of Oligo(ethylene glycol) Side Chains on Organic Semiconductor Properties
Polymer SystemModificationObserved EffectPerformance MetricReference
CPDT-TPD CopolymerIncreasing OEG side chain amountIncreased dielectric constantεr increased from ~3-4 to 6.3 cd-bioparticles.net
Polythiophene DerivativeIntroduction of 3 ether groups in side chainImproved adhesion and thinner, more homogeneous layersPCE of 9.6% in a simple planar c-Si hybrid solar cell nih.gov
PTAA-based Hole Transporting MaterialIncorporation of di(ethylene glycol) side chainsEnhanced wettability and defect passivationMaximum PCE of 22.26% in inverted perovskite solar cells rsc.org
Table 2: Performance Enhancement in Perovskite Solar Cells via Carboxylic Acid-Based SAMs
Device StructureSAM CompositionKey ImprovementPower Conversion Efficiency (PCE)Reference
(FAPbI₃)₀.₉₉₂(MAPbBr₃)₀.₀₀₈ PSCMixed (aminomethyl)phosphonic acid and glycine (B1666218) (-COOH)Improved interfacial contact and charge transportIncreased from 22.72% (control) to 24.69% researchgate.net
Polycrystalline Perovskite Film2,6-pyridinedicarboxylic acid (2,6-PDA)Synergistic defect passivationIncreased from 18.14% (control) to 20.57% acs.org

Spectroscopic and Chromatographic Methodologies for Academic Research on Boc O2oc O2oc Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, researchers can piece together the molecular framework of Boc-O2Oc-O2Oc-OH.

Proton NMR (¹H NMR) Analysis of Oligomeric Units and Functional Groups

Proton NMR (¹H NMR) provides critical information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various structural components, including the Boc protecting group, the oligo-oxyethylene chain, and the terminal carboxylic acid. The chemical shifts (δ), multiplicities (e.g., singlet, triplet), and integration values of these signals allow for the precise assignment of each proton. nih.govrsc.org

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Boc Group
C(CH₃)₃~1.45s9H
Oligo-oxyethylene Chain
NH-CH₂~3.3-3.4t2H
CH₂-O-CH₂~3.6-3.7m12H
O=C-CH₂-O~4.1s2H
Terminal Group
COOH~10-12br s1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon NMR (¹³C NMR) for Backbone and Unique Carbon Environment Characterization

Complementing the ¹H NMR data, Carbon NMR (¹³C NMR) spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. mdpi.compressbooks.pub This technique is particularly useful for confirming the presence of carbonyl groups (from the Boc and carboxylic acid moieties) and the carbons within the oligo-oxyethylene backbone. researchgate.netspectrabase.com

Expected ¹³C NMR Data for this compound:

CarbonsExpected Chemical Shift (ppm)
Boc Group
C(CH₃)₃~28.5
C(CH₃)₃~80.0
C=O~156.0
Oligo-oxyethylene Chain
NH-CH₂~40.0
CH₂-O~70.0 - 71.0
O=C-CH₂-O~68.0
Amide Carbonyl ~170.0
Carboxylic Acid
C=O~172.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Establishing Molecular Connectivity

To definitively establish the molecular structure of this compound, two-dimensional (2D) NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the oligo-oxyethylene chain. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) , sometimes referred to as HMQC, correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.educreative-biostructure.com This is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (two- or three-bond) correlations between protons and carbons (¹H-¹³C). creative-biostructure.comwisc.edu This is crucial for connecting the different fragments of the molecule, for instance, linking the Boc group to the oligo-oxyethylene chain and the chain to the terminal carboxylic acid. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessmentnih.govcreative-biostructure.comsigmaaldrich.comsumitbiomedical.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of this compound and assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization and Detectionsigmaaldrich.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. acs.orgrsc.org In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase and directed into the mass analyzer. For this compound, which has a molecular weight of 408.45 g/mol , ESI-MS would typically show the protonated molecule [M+H]⁺ at an m/z of 409.45 or other adducts such as the sodium adduct [M+Na]⁺ at m/z 431.43. issuu.comissuu.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact mass of this compound and, consequently, its elemental composition. rsc.orghzdr.degoogle.com By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula C₁₇H₃₂N₂O₉, the identity of the compound can be confirmed with a high degree of confidence. mdpi-res.com This is a critical step in verifying the successful synthesis of the target molecule and ensuring its purity.

Chromatographic Techniques for Separation, Purity Analysis, and Isolation

Chromatographic methods are indispensable for the analysis of this compound, offering powerful means for separating the compound from reaction mixtures, assessing its purity, and isolating it for further use. researchgate.net The choice of technique depends on the specific analytical goal, whether it is routine purity assessment, preparative-scale purification, or analysis of high-molecular-weight conjugates.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis and purification of this compound and its derivatives. nasa.govnih.gov These methods separate components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. Given the compound's structure, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. researchgate.netresearchgate.net

In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often containing additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govacs.org UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity. acs.org

For analytical purposes, HPLC/UPLC is used to determine the purity of a synthesized batch of this compound, identifying and quantifying impurities from the synthesis or degradation products. By optimizing chromatographic conditions, such as the mobile phase composition and gradient, it is possible to achieve baseline separation of the main compound from closely related structures. google.com These techniques, when coupled with mass spectrometry (LC-MS), provide a powerful platform for both quantification and structural confirmation.

For preparative separations, the same principles are applied on a larger scale to isolate and purify multigram quantities of the compound. nih.gov The conditions developed at the analytical scale are often transferable to preparative columns, enabling the purification of this compound to the high degree of purity (e.g., >98%) required for subsequent conjugation reactions. iris-biotech.deiris-biotech.de

Table 1: Typical HPLC/UPLC Parameters for Analysis of Boc-Protected Linkers and Peptides
ParameterTypical ConditionPurpose & RationaleReference
Mode Reversed-Phase (RP)Separates molecules based on hydrophobicity; suitable for the moderately polar this compound. researchgate.netresearchgate.net
Stationary Phase C18 or Phenyl-based columnsC18 is a standard choice for hydrophobicity-based separation. Phenyl columns can offer alternative selectivity for aromatic or unsaturated compounds. acs.org
Mobile Phase A Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase. Acid additive improves peak shape and provides protons for mass spectrometry. researchgate.netacs.org
Mobile Phase B Acetonitrile (ACN) with 0.1% FA or TFAOrganic modifier; elution strength is increased by increasing the percentage of ACN. researchgate.netacs.org
Elution Gradient ElutionA gradual increase in the organic mobile phase (B) allows for the separation of compounds with a wide range of polarities. nih.govacs.org
Flow Rate 0.3 - 1.0 mL/min (Analytical HPLC); >0.3 mL/min (UPLC)UPLC uses higher pressures and often higher flow rates for faster separations. Analytical HPLC operates at moderate flow rates. researchgate.netacs.org
Detection UV (210-220 nm for amide bonds), Mass Spectrometry (MS)Amide bonds in the linker backbone provide UV absorbance. MS provides molecular weight confirmation and structural information. nasa.govresearchgate.net

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgwarwick.ac.uk This method is not typically used for the analysis of the this compound monomer itself but becomes critically important when the linker is conjugated to larger molecules, such as polymers or protein oligomers. selectscience.net

The GPC system consists of a column packed with porous gel beads. researchgate.net When a solution containing the polymeric conjugate is passed through the column, larger molecules cannot enter the pores and thus travel a shorter path, eluting more quickly. warwick.ac.ukselectscience.net Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. warwick.ac.uk This process effectively sorts the molecules by size.

GPC is frequently employed to determine the molecular weight and molecular weight distribution of polymer samples. wikipedia.org By calibrating the column with standards of known molecular weight (such as polystyrene), it is possible to determine key parameters for a polymeric conjugate of this compound, including the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. selectscience.netresearchgate.net This information is vital for ensuring the quality and consistency of polymer-drug conjugates or other macromolecular constructs incorporating the linker.

Table 2: Principles and Applications of Gel Permeation Chromatography (GPC)
AspectDescriptionRelevance to this compound ConjugatesReference
Separation Principle Separation based on hydrodynamic volume (size) in solution. Larger molecules elute first.Allows for the separation of high-molecular-weight polymer conjugates from unreacted linkers or other small molecules. wikipedia.orgwarwick.ac.uk
Key Measurements - Weight-Average Molecular Weight (Mw)
  • Number-Average Molecular Weight (Mn)
  • Polydispersity Index (PDI)
  • Provides a comprehensive characterization of the size and size distribution of a population of polymer chains functionalized with the linker. selectscience.netresearchgate.net
    Instrumentation A pump, injector, GPC column(s), and a detector (typically a refractive index (RI) detector, but also UV, light scattering, or viscometer detectors).RI detection is universal, while a UV detector could specifically monitor conjugates if the attached molecule has a chromophore. warwick.ac.uk
    Applications Characterizing polymer molecular weight, analyzing aggregation of proteins, and purifying macromolecules.Essential for quality control of polymeric drug delivery systems or other macromolecular architectures built using the this compound linker. wikipedia.orglcms.cz

    High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical and Preparative Separations

    Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. researchgate.net For a molecule like this compound, an IR spectrum provides a unique fingerprint, confirming the presence of its key structural components.

    The main functional groups in this compound that give rise to characteristic absorption bands are the carbamate (B1207046) (Boc group), the secondary amides, the carboxylic acid, the C-O-C ether linkages, and the alkyl C-H bonds. The carbonyl (C=O) stretching vibrations are particularly informative, typically appearing as strong, sharp peaks in the 1800-1650 cm⁻¹ region. mdpi.comresearchgate.net The Boc group's carbonyl usually appears at a higher frequency (around 1715-1680 cm⁻¹) compared to the amide carbonyls (around 1680-1630 cm⁻¹). mdpi.comijcr.info The carboxylic acid presents a broad O-H stretch (3300-2500 cm⁻¹) and a C=O stretch around 1725-1700 cm⁻¹. The N-H stretching of the secondary amides appears in the 3400-3200 cm⁻¹ range. gsconlinepress.com

    Analyzing the IR spectrum allows researchers to confirm the successful synthesis of the linker, verify the integrity of the Boc-protecting group, and detect its removal during subsequent synthetic steps.

    Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
    Functional GroupVibrational ModeExpected Frequency (cm⁻¹)AppearanceReference
    Carboxylic Acid (O-H) Stretching3300 - 2500Very broad mdpi.com
    Amide (N-H) Stretching3400 - 3200Medium, can be broad gsconlinepress.com
    Alkyl (C-H) Stretching3000 - 2850Strong to medium gsconlinepress.com
    Carboxylic Acid (C=O) Stretching1725 - 1700Strong, sharp mdpi.com
    Boc-Carbamate (C=O) Stretching1715 - 1680Strong, sharp mdpi.comijcr.info
    Amide I (C=O) Stretching1680 - 1630Strong, sharp mdpi.comijcr.info
    Ether (C-O-C) Stretching1250 - 1050Strong researchgate.netgsconlinepress.com

    Advanced Spectroscopic Probes for Conformational and Dynamic Studies of Conjugates

    Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for obtaining high-resolution structural information in solution. mdpi.com By analyzing parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants, it is possible to define the average conformation and local flexibility of a peptide conjugate. mdpi.com

    Hydrogen Exchange-Mass Spectrometry (HX-MS) probes the solvent accessibility and conformational dynamics of peptides and proteins. nih.gov In this technique, the molecule is placed in a D₂O solvent, and the rate at which backbone amide hydrogens exchange with deuterium (B1214612) is measured by mass spectrometry. Amide protons involved in stable hydrogen bonds or buried within a folded structure will exchange slowly, whereas those in flexible or unfolded regions will exchange rapidly. nih.gov This method can reveal how the conjugation of the linker impacts the stability and dynamics of the parent biomolecule.

    Fluorescence Spectroscopy is a highly sensitive technique that can be used to study conformational changes. unito.it While this compound is not intrinsically fluorescent, a fluorescent dye can be attached to the conjugate, or the intrinsic fluorescence of tryptophan residues in a protein conjugate can be monitored. Changes in the fluorescence emission spectrum, intensity, or lifetime can report on changes in the local environment of the fluorophore, providing insights into folding, binding, or conformational transitions. unito.it

    Two-Dimensional Infrared (2D IR) Spectroscopy is an advanced vibrational spectroscopy technique that can probe structural dynamics on ultrafast (femtosecond to picosecond) timescales. pnas.org By measuring the coupling between different vibrational modes (like the amide I modes in a peptide backbone), 2D IR can provide detailed information about the peptide's secondary structure and its sub-picosecond conformational fluctuations. pnas.orgaip.org This can be used to understand how the flexible linker affects the rapid structural sampling of the attached peptide.

    Future Research Trajectories and Broader Impact of Boc O2oc O2oc Oh Research

    Innovations in Synthetic Methodologies and Scalability for Industrial Application

    The synthesis of Boc-O2Oc-O2Oc-OH typically involves the protection of an amine with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of ether linkages. smolecule.com A key area of future research lies in optimizing these synthetic routes for industrial-scale production. The "Boc strategy" is inherently advantageous for industrial and green chemistry because the deprotection step generates only gaseous byproducts, simplifying purification and reducing waste. researchgate.net

    Current research focuses on enhancing the efficiency and scalability of production. issuu.comissuu.comissuu.com The development of automated synthesis platforms, which can handle processes like Boc protection and deprotection, represents a significant step towards streamlining manufacturing and ensuring consistent quality. sigmaaldrich.com Furthermore, the exploration of low-cost, scalable methods for surface modification using related compounds suggests potential pathways for cost-effective industrial applications of this compound. issuu.comissuu.com Future innovations will likely concentrate on continuous flow processing and microwave-assisted synthesis to reduce reaction times and energy consumption, making the production of this vital linker more economically viable and sustainable. researchgate.netjddhs.com

    Table 1: Synthetic Methodology Research Focus

    Area of Innovation Description Potential Impact
    Process Optimization Refining reaction conditions, catalysts, and purification methods to increase yield and purity. Higher efficiency and lower production costs.
    Automation & Flow Chemistry Implementing automated synthesizers and continuous flow reactors for production. sigmaaldrich.com Increased throughput, improved safety, and enhanced scalability.
    Green Solvents Developing synthesis protocols that utilize water or other environmentally benign solvents. researchgate.net Reduced environmental footprint and alignment with sustainable chemistry principles.

    | Energy Efficiency | Utilizing methods like microwave-assisted synthesis to accelerate reactions. researchgate.netjddhs.com | Lower energy consumption and faster production cycles. |

    Expanding the Scope of Bioconjugation and Precision Drug Delivery Systems

    This compound serves as a versatile and hydrophilic linker, making it highly valuable for bioconjugation—the process of attaching molecules to biomolecules like proteins and peptides. smolecule.comiris-biotech.de Its hydrophilic character enhances the solubility of the resulting bioconjugates in physiological environments, a critical feature for therapeutic agents. smolecule.com

    Future research will likely focus on creating more sophisticated drug delivery systems. This includes the development of dimeric peptides that can bridge specific protein targets, as demonstrated in research targeting the hepatitis B virus capsid. elifesciences.org By precisely controlling the length and flexibility of the linker, scientists can design highly specific and effective therapeutic agents. iris-biotech.deelifesciences.org

    Table 2: Applications in Bioconjugation and Drug Delivery

    Application Role of this compound Future Research Direction
    Antibody-Drug Conjugates (ADCs) Acts as a stable, hydrophilic linker connecting the antibody to the cytotoxic payload. issuu.comissuu.com Designing next-generation ADCs with optimized drug-to-antibody ratios and controlled release mechanisms.
    Peptide and Protein Modification Increases the solubility and modifies the properties of therapeutic peptides and proteins. smolecule.comiris-biotech.de Developing novel bioconjugates with enhanced stability and targeted action.
    Targeted Therapeutic Systems Used to construct complex molecules, such as dimeric peptides, for specific biological targets. elifesciences.org Exploring new therapeutic targets and designing custom linkers for enhanced binding and efficacy.

    | Research Tools | Serves as a fundamental building block in biochemical research for developing assays and studying protein interactions. smolecule.com | Creating advanced probes and diagnostic tools for a deeper understanding of biological processes. |

    Exploration in Novel Material Science Applications and Engineering

    The unique structural characteristics of this compound open up promising avenues in materials science and engineering. Polymers and linkers are fundamental components in the development of a wide array of materials, including engineered tissue scaffolds. core.ac.uk The ether linkages within the compound's backbone are similar to the silicon-oxygen bonds that are crucial in many functional materials. google.com

    An emerging application is the modification of material surfaces. Research has highlighted low-cost and scalable methods for altering the surface properties of particles from hydrophilic to hydrophobic, a capability that could be leveraged in areas from coatings to controlled-release materials. issuu.comissuu.com Future research is expected to explore the integration of this compound into hydrogels, nanoparticles, and other advanced materials to impart specific functionalities, such as biocompatibility, drug-eluting capabilities, and responsiveness to environmental stimuli. The intersection of organic chemistry and materials science provides a fertile ground for discovering new applications for this versatile linker. niist.res.inametsoc.net

    Theoretical and Computational Chemistry Approaches to Optimize Linker Design and Functionality

    The functionality of molecules like this compound is intrinsically linked to their three-dimensional structure and chemical properties. Theoretical and computational chemistry offer powerful tools to predict and optimize these characteristics before committing to costly and time-consuming laboratory synthesis.

    Computational modeling can be used to simulate how the linker will behave in different environments, how it will affect the folding and function of a conjugated protein, and how stable it will be in circulation. issuu.comissuu.com A key application is in the rational design of linkers for specific purposes. For instance, computational studies can help determine the optimal length and flexibility required for a linker to bridge two binding sites on a protein, as seen in the design of dimeric peptides targeting viral capsids. elifesciences.org As computational power increases and algorithms become more sophisticated, these in silico methods will become indispensable for designing next-generation linkers with precisely tailored properties for advanced drug delivery systems and functional materials.

    Contribution to Green Chemistry and Sustainable Synthetic Practices

    The principles of green chemistry—minimizing waste, reducing the use of hazardous substances, and improving energy efficiency—are becoming increasingly important in the chemical industry. jddhs.combeilstein-journals.orgijariie.com The synthesis of this compound is well-aligned with these principles.

    Table 3: Green Chemistry Principles in this compound Synthesis

    Green Chemistry Principle Application in Synthesis Reference
    Atom Economy / Waste Prevention Deprotection of the Boc group generates only gaseous by-products, minimizing waste. researchgate.net
    Safer Solvents Research into aqueous (water-based) synthesis methods to replace organic solvents. researchgate.net
    Energy Efficiency Use of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netjddhs.com

    | Use of Catalysis | Employing catalytic methods can reduce the need for stoichiometric reagents. | beilstein-journals.orgijariie.com |

    Interdisciplinary Research Opportunities in Bio-Organic and Materials Chemistry

    The study of this compound exemplifies the convergence of multiple scientific fields, particularly bio-organic chemistry and materials science. niist.res.in Bio-organic chemistry applies the principles of organic chemistry to understand and manipulate biological systems, a role that this linker fulfills perfectly through its use in creating probes and therapeutic agents. smolecule.comvu.lt

    Simultaneously, its polymeric nature and potential for incorporation into larger structures place it firmly in the realm of materials science. core.ac.uk This interdisciplinary position creates a wealth of research opportunities. For example, bio-organic chemists can design and synthesize novel linkers with specific biological activities, which materials scientists can then integrate into new "smart" materials, such as biosensors or drug-eluting medical implants. Collaborative research initiatives and conferences dedicated to these overlapping fields are crucial for fostering the innovation needed to translate fundamental scientific discoveries into practical applications. niist.res.in

    Q & A

    Q. What are the established protocols for synthesizing Boc-O2Oc-O2Oc-OH, and how can its purity be verified?

    • Methodological Answer : Synthesis typically involves stepwise protection of hydroxyl groups using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions. Key steps include:
    • Activation of carboxyl groups using coupling agents (e.g., DCC or EDC).
    • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
    • Purification via flash chromatography or recrystallization, followed by characterization using 1H NMR^1 \text{H NMR} (e.g., δ 1.4 ppm for Boc methyl groups) and mass spectrometry (expected [M+H]+^+ at 409.45 m/z) .
    • Purity validation requires ≥95% HPLC peak area at 254 nm with a C18 column and acetonitrile/water gradient .

    Q. How does this compound interact with common peptide-coupling reagents?

    • Methodological Answer : Compatibility tests should be conducted using:
    • Reagents : HOBt, HOAt, or PyBOP in DMF/DCM.
    • Metrics : Coupling efficiency (measured by LC-MS), side reactions (e.g., racemization via Marfey’s test), and stability of Boc groups under acidic conditions (TFA deprotection studies) .
    • Data Interpretation : Compare yields and byproduct profiles across reagent systems to optimize conditions .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound stability data under varying pH conditions?

    • Methodological Answer :
    • Experimental Design :

    Perform accelerated stability studies at pH 2–10 (37°C, 72 hours).

    Quantify degradation via HPLC and identify products using HRMS.

    • Contradiction Analysis :
    • If conflicting data arise (e.g., instability at pH 7 in one study vs. stability in another), assess variables like buffer composition (phosphate vs. Tris), ionic strength, or trace metal contamination .
    • Apply systematic comparison using ANOVA to isolate critical factors .

    Q. What strategies optimize this compound incorporation into sterically hindered peptide sequences?

    • Methodological Answer :
    • Stepwise Optimization :

    Screen solvents (DMF, NMP, DMSO) for solubility and coupling efficiency.

    Test microwave-assisted synthesis for enhanced kinetics.

    Use orthogonal protecting groups (e.g., Fmoc for temporary protection) to reduce steric clashes .

    • Data Analysis :
    • Compare coupling yields (reported as %) and diastereomer ratios (via chiral HPLC) across conditions .
    • Apply Design of Experiments (DoE) to identify synergistic effects .

    Q. How can researchers validate the role of this compound in improving peptide bioavailability?

    • Methodological Answer :
    • In Vitro/In Vivo Testing :

    Measure logP (octanol/water partition coefficient) to assess lipophilicity.

    Conduct Caco-2 cell permeability assays.

    Compare pharmacokinetic profiles (AUC, t1/2t_{1/2}) in rodent models with/without this compound modifications .

    • Contradiction Management :
    • If bioavailability data conflict with computational predictions (e.g., MD simulations), re-evaluate force field parameters or solvation models .

    Data Interpretation & Contradiction Analysis

    Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

    • Methodological Answer :
    • Root-Cause Analysis :

    Verify instrument calibration (NMR shimming, MS tuning).

    Check for isotopic impurities (e.g., 13C^{13} \text{C} signals) or solvent artifacts.

    • Resolution Framework :
    • Replicate experiments in triplicate.
    • Cross-validate using complementary techniques (e.g., IR for carbonyl groups, X-ray crystallography for absolute configuration) .
    • Consult collaborative networks or databases (e.g., Cambridge Structural Database) for benchmark data .

    Methodological Frameworks for Experimental Design

    Q. Which frameworks ensure rigorous evaluation of this compound’s synthetic utility?

    • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
    • Feasibility : Scale-up potential (mg to g) without column chromatography.
    • Novelty : Compare with existing modifiers (e.g., Fmoc-O2Oc-OH) in patent literature .
    • Ethical Compliance : Ensure waste protocols for Boc-deprotection byproducts (e.g., tert-butyl carbonates) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.